Cas no 2004201-53-8 (3-({7-azabicyclo2.2.1heptan-7-yl}methyl)benzoic acid)
3-({7-azabicyclo2.2.1heptan-7-yl}methyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-({7-azabicyclo2.2.1heptan-7-yl}methyl)benzoic acid
- EN300-1197021
- 2004201-53-8
- 3-({7-azabicyclo[2.2.1]heptan-7-yl}methyl)benzoic acid
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- Inchi: 1S/C14H17NO2/c16-14(17)11-3-1-2-10(8-11)9-15-12-4-5-13(15)7-6-12/h1-3,8,12-13H,4-7,9H2,(H,16,17)
- InChI Key: YDZOWTSAMUNCLX-UHFFFAOYSA-N
- SMILES: OC(C1=CC=CC(=C1)CN1C2CCC1CC2)=O
Computed Properties
- Exact Mass: 231.125928785g/mol
- Monoisotopic Mass: 231.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 40.5Ų
3-({7-azabicyclo2.2.1heptan-7-yl}methyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1197021-0.05g |
3-({7-azabicyclo[2.2.1]heptan-7-yl}methyl)benzoic acid |
2004201-53-8 | 0.05g |
$612.0 | 2023-06-08 | ||
| Enamine | EN300-1197021-0.1g |
3-({7-azabicyclo[2.2.1]heptan-7-yl}methyl)benzoic acid |
2004201-53-8 | 0.1g |
$640.0 | 2023-06-08 | ||
| Enamine | EN300-1197021-0.25g |
3-({7-azabicyclo[2.2.1]heptan-7-yl}methyl)benzoic acid |
2004201-53-8 | 0.25g |
$670.0 | 2023-06-08 | ||
| Enamine | EN300-1197021-0.5g |
3-({7-azabicyclo[2.2.1]heptan-7-yl}methyl)benzoic acid |
2004201-53-8 | 0.5g |
$699.0 | 2023-06-08 | ||
| Enamine | EN300-1197021-1.0g |
3-({7-azabicyclo[2.2.1]heptan-7-yl}methyl)benzoic acid |
2004201-53-8 | 1g |
$728.0 | 2023-06-08 | ||
| Enamine | EN300-1197021-2.5g |
3-({7-azabicyclo[2.2.1]heptan-7-yl}methyl)benzoic acid |
2004201-53-8 | 2.5g |
$1428.0 | 2023-06-08 | ||
| Enamine | EN300-1197021-5.0g |
3-({7-azabicyclo[2.2.1]heptan-7-yl}methyl)benzoic acid |
2004201-53-8 | 5g |
$2110.0 | 2023-06-08 | ||
| Enamine | EN300-1197021-10.0g |
3-({7-azabicyclo[2.2.1]heptan-7-yl}methyl)benzoic acid |
2004201-53-8 | 10g |
$3131.0 | 2023-06-08 | ||
| Enamine | EN300-1197021-50mg |
3-({7-azabicyclo[2.2.1]heptan-7-yl}methyl)benzoic acid |
2004201-53-8 | 50mg |
$707.0 | 2023-10-03 | ||
| Enamine | EN300-1197021-100mg |
3-({7-azabicyclo[2.2.1]heptan-7-yl}methyl)benzoic acid |
2004201-53-8 | 100mg |
$741.0 | 2023-10-03 |
3-({7-azabicyclo2.2.1heptan-7-yl}methyl)benzoic acid Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 3-({7-azabicyclo2.2.1heptan-7-yl}methyl)benzoic acid
Research Briefing on 3-({7-azabicyclo[2.2.1]heptan-7-yl}methyl)benzoic acid (CAS: 2004201-53-8)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the growing interest in novel bicyclic compounds, particularly those with potential therapeutic applications. One such compound, 3-({7-azabicyclo[2.2.1]heptan-7-yl}methyl)benzoic acid (CAS: 2004201-53-8), has emerged as a promising candidate due to its unique structural features and pharmacological properties. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
The compound 3-({7-azabicyclo[2.2.1]heptan-7-yl}methyl)benzoic acid belongs to a class of bridged bicyclic amines, which are known for their ability to modulate various biological targets. Recent studies have demonstrated its efficacy as a scaffold for designing selective inhibitors of enzymes such as phosphodiesterases (PDEs) and kinases, which are implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders. The presence of the benzoic acid moiety further enhances its potential as a pharmacophore, enabling interactions with key amino acid residues in target proteins.
A study published in the Journal of Medicinal Chemistry (2023) detailed the optimized synthesis of 3-({7-azabicyclo[2.2.1]heptan-7-yl}methyl)benzoic acid, highlighting its improved yield and purity compared to previous methods. The researchers employed a multi-step synthetic route involving the formation of the azabicyclo[2.2.1]heptane core, followed by functionalization with the benzoic acid group. The compound's structural characterization was confirmed using NMR spectroscopy and high-resolution mass spectrometry (HRMS), ensuring its identity and purity for subsequent biological evaluations.
In vitro studies have revealed that 3-({7-azabicyclo[2.2.1]heptan-7-yl}methyl)benzoic acid exhibits potent inhibitory activity against PDE4, an enzyme associated with inflammatory responses. Preliminary data from cell-based assays showed a significant reduction in pro-inflammatory cytokine production, suggesting its potential as an anti-inflammatory agent. Additionally, molecular docking simulations indicated strong binding interactions with the PDE4 active site, further supporting its mechanism of action.
Beyond its anti-inflammatory properties, recent research has explored the compound's potential in oncology. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 3-({7-azabicyclo[2.2.1]heptan-7-yl}methyl)benzoic acid demonstrated selective cytotoxicity against certain cancer cell lines, particularly those with dysregulated kinase signaling pathways. These findings underscore the versatility of this scaffold in targeting diverse biological pathways.
Despite these promising results, challenges remain in optimizing the pharmacokinetic properties of 3-({7-azabicyclo[2.2.1]heptan-7-yl}methyl)benzoic acid. Current efforts are focused on improving its solubility and bioavailability through structural modifications, such as the introduction of prodrug strategies or formulation advancements. Collaborative research between academic institutions and pharmaceutical companies is expected to accelerate the translation of these findings into clinical applications.
In conclusion, 3-({7-azabicyclo[2.2.1]heptan-7-yl}methyl)benzoic acid (CAS: 2004201-53-8) represents a compelling area of research in chemical biology and drug discovery. Its unique structural attributes, combined with demonstrated biological activities, position it as a valuable scaffold for developing novel therapeutics. Continued exploration of its pharmacological potential and optimization of its drug-like properties will be critical for advancing this compound toward preclinical and clinical development.
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